molecular formula C23H23BrN4O4 B10833418 benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B10833418
M. Wt: 499.4 g/mol
InChI Key: MAQVWGRATZCTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic compound that features a variety of functional groups, including an indole, oxazole, and carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step involves the formation of the carbamate group, often through the reaction of an amine with a chloroformate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole and oxazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole and oxazole rings, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The indole and oxazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety.

    Oxazole Derivatives: Compounds such as oxazolam and oxazole-containing antibiotics.

    Carbamate Derivatives: Compounds like carbaryl and neostigmine.

Uniqueness

Benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23BrN4O4

Molecular Weight

499.4 g/mol

IUPAC Name

benzyl N-[1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H23BrN4O4/c24-21-11-17(32-28-21)13-26-22(29)20(10-16-12-25-19-9-5-4-8-18(16)19)27-23(30)31-14-15-6-2-1-3-7-15/h1-9,12,17,20,25H,10-11,13-14H2,(H,26,29)(H,27,30)

InChI Key

MAQVWGRATZCTBU-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.